molecular formula C15H24ClNO B1397530 3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219982-34-9

3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397530
CAS No.: 1219982-34-9
M. Wt: 269.81 g/mol
InChI Key: FTAUOKPFZPTWEC-UHFFFAOYSA-N
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Description

“3-{[4-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It’s used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H24ClNO .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activities

A study by Ikuta et al. (1987) focused on the synthesis of pyrrolidine derivatives and evaluated their potential as anti-inflammatory and analgesic agents. Some compounds demonstrated comparable anti-inflammatory activities to established drugs like indomethacin, but with reduced side effects. This suggests a possible application in clinical settings for inflammation management (Ikuta et al., 1987).

Redox Properties and Antioxidant Applications

Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives, finding that they undergo irreversible oxidation, suggesting potential as antioxidant agents. This could be significant in developing new antioxidants for various applications (Osipova et al., 2011).

Application in Cigarette Flavoring

Fu Pei-pei (2013) explored the use of a pyrrolidine derivative in cigarette flavoring. The compound was shown to enhance aroma quality and reduce irritancy, suggesting its utility in tobacco product enhancement (Fu Pei-pei, 2013).

Heterocyclic Organic Compounds in Medicine and Industry

Żmigrodzka et al. (2022) discussed the importance of pyrrolidines in medicine and industry, such as their use in dyes or agrochemical substances. This underscores the broad applicability of pyrrolidine derivatives in various sectors (Żmigrodzka et al., 2022).

Synthesis of Piperidines and Related Compounds

Back and Nakajima (2000) described the synthesis of pyrrolidine derivatives leading to compounds like piperidines and pyrrolizidines. This research highlights the potential for creating a variety of biologically active compounds for medical and industrial uses (Back & Nakajima, 2000).

Properties

IUPAC Name

3-[(4-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-4-6-15(7-5-14)17-11-13-8-9-16-10-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAUOKPFZPTWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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